molecular formula C19H20ClF3N2O3S B7692345 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B7692345
M. Wt: 448.9 g/mol
InChI Key: VPJMRXFNLMIEHA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-isopropylsulfonylbenzoyl chloride under basic conditions to form the corresponding amide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is unique due to the presence of both a trifluoromethyl group and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N2O3S/c1-12(2)25-29(27,28)15-7-3-13(4-8-15)5-10-18(26)24-17-11-14(19(21,22)23)6-9-16(17)20/h3-4,6-9,11-12,25H,5,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJMRXFNLMIEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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